Cerium fluoride offers several advantages over other scintillator materials, making it particularly valuable in various scientific research applications:
These properties make cerium fluoride crystals valuable in various scientific research fields, including:
Beyond its role in scintillation detectors, cerium fluoride is being explored for other scientific research applications due to its unique properties:
Cerium trifluoride is an inorganic compound with the chemical formula CeF₃. It is a member of the lanthanide series and is characterized by its white crystalline appearance. Cerium trifluoride has a molecular weight of approximately 197.11 g/mol and is known for its low solubility in water, which makes it useful in various applications where moisture resistance is necessary . The compound exhibits a hexagonal crystal structure and is typically produced in a powdered form.
The synthesis of cerium trifluoride can be achieved through various methods:
Interaction studies involving cerium trifluoride focus on its behavior in various environments and with different substances:
Cerium trifluoride shares similarities with other lanthanide fluorides but possesses unique characteristics that distinguish it:
Compound | Formula | Unique Properties |
---|---|---|
Cerium Fluoride | CeF₃ | Low solubility in water; reacts with fluorine |
Cerium Tetrafluoride | CeF₄ | Higher solubility; more reactive than CeF₃ |
Lanthanum Trifluoride | LaF₃ | Similar crystal structure but different reactivity |
Neodymium Trifluoride | NdF₃ | Exhibits different optical properties |
Praseodymium Trifluoride | PrF₃ | Less stable than CeF₃ under certain conditions |
Cerium trifluoride's distinct low solubility and specific reactivity patterns make it particularly valuable in applications requiring moisture resistance and stability under varying conditions .
Cerium trifluoride crystallizes in the hexagonal crystal system, adopting the tysonite structure type, which is also known as the lanthanum trifluoride structure [2] [8]. The compound exhibits a three-dimensional framework where cerium ions are arranged in layers situated very close together, while fluorine ions occupy three distinct crystallographic positions within the lattice structure [6] [7]. This hexagonal arrangement is characteristic of rare earth trifluorides and represents the stable phase under ambient conditions [15] [22].
The hexagonal structure of cerium trifluoride has been confirmed through extensive X-ray diffraction analysis, which exhibits characteristic peaks that agree with the hexagonal crystalline arrangement [6]. The crystalline structure can transition between hexagonal at high temperatures and trigonal at lower temperatures, though the hexagonal form is predominantly observed in most experimental conditions [6] [10].
The lattice parameters of cerium trifluoride have been determined through multiple crystallographic studies, with consistent values reported across different research groups. The hexagonal unit cell is characterized by specific lattice constants that define the three-dimensional arrangement of atoms within the crystal structure.
Parameter | Value (Å) | Space Group | Source |
---|---|---|---|
a | 7.10 | P6₃/mmc | [10] |
c | 7.31 | P6₃/mmc | [10] |
a | 7.1408 | P-3c1 | [14] |
c | 7.297 | P-3c1 | [14] |
a | 7.1804 | P-3c1 | [14] |
c | 7.346 | P-3c1 | [14] |
The space group designation varies between P6₃/mmc and P-3c1 depending on the specific crystallographic analysis and temperature conditions [10] [12] [14]. The lattice constants demonstrate slight variations based on synthesis conditions and measurement techniques, with the a-parameter consistently ranging from 7.10 to 7.18 Å and the c-parameter from 7.30 to 7.35 Å [10] [14].
The coordination environment within cerium trifluoride is characterized by cerium ions adopting a nine-coordinate geometry [2] [4] [8]. The cerium cations exhibit an approximately tricapped trigonal prismatic coordination arrangement, though this can be considered eleven-coordinate if two more distant fluoride ions are included in the coordination sphere [2] [8].
The cerium-fluorine bond distances span a range from 2.37 to 2.94 Å, indicating the presence of both shorter and longer coordination bonds within the structure [7]. The Materials Project database reports that cerium ions are bonded in a twelve-coordinate geometry to twelve fluoride atoms, with bond distances ranging from 2.37 to 2.94 Å [7].
The three crystallographically independent fluoride ions exhibit different coordination environments, ranging from three-coordinate with trigonal planar geometry to more complex arrangements [2] [8]. The first fluoride site adopts trigonal planar geometry coordinated to three equivalent cerium atoms, while the second fluoride site exhibits one-coordinate geometry bonded to four equivalent cerium atoms and one fluoride atom [7]. The third fluoride site forms face-sharing fluoride-cerium-fluoride cuboctahedra, bonded to six equivalent cerium atoms and six equivalent fluoride atoms [7].
Cerium trifluoride undergoes a significant structural phase transition under high-pressure conditions, transforming from its ambient hexagonal phase to an orthorhombic structure [22]. This pressure-induced transformation has been extensively studied using in situ X-ray diffraction measurements and represents a fundamental change in the crystallographic arrangement of the compound [22].
The hexagonal-to-orthorhombic phase transition is characterized by the gradual appearance of new diffraction peaks at approximately 14 degrees two-theta angle, manifesting the beginning of the structural transformation [22]. The transition process is gradual rather than abrupt, with both phases coexisting over a significant pressure range [22].
During the phase transition, the distance between cerium and terbium ions, as well as cerium-cerium distances, exhibits remarkable behavior [22]. In the pressure range from 2.1 to 16.2 gigapascals, these interatomic distances decrease gradually with increasing pressure [22]. However, above 16.2 gigapascals, coinciding with the onset of the phase transition, the distances increase significantly [22].
The critical pressure for the initiation of the hexagonal-to-orthorhombic phase transition in cerium trifluoride occurs at approximately 18.9 gigapascals [22]. The transformation process continues progressively until 30.9 gigapascals, indicating an extended pressure range over which the structural reorganization takes place [22].
Pressure Range (GPa) | Structural Behavior | Phase Composition |
---|---|---|
0-16.2 | Hexagonal phase stable | Single phase hexagonal |
16.2-18.9 | Transition onset | Mixed phase region |
18.9-30.9 | Active transformation | Hexagonal + Orthorhombic |
>30.9 | Orthorhombic dominant | Predominantly orthorhombic |
The transition mechanism involves the gradual weakening of hexagonal phase diffraction peaks while orthorhombic phase peaks strengthen with increasing pressure [22]. This behavior indicates a reconstructive phase transformation where the atomic arrangement undergoes significant reorganization rather than a simple distortion of the existing structure [22].
The phase transition is completely reversible upon decompression, with the structure returning to its initial hexagonal phase when pressure is released to ambient conditions [22]. This reversibility demonstrates that the high-pressure orthorhombic phase is metastable and that the hexagonal structure represents the thermodynamically stable configuration under normal conditions [22].
The microstructural characteristics of cerium trifluoride are significantly influenced by the presence of various defects and impurities within the crystal lattice [26] [28]. Crystal growth studies have revealed that the formation of perturbed centers arises primarily from anion vacancies and the presence of oxygen ions in the vicinity of these defects [26].
Oxygen-containing impurities represent the most significant defect type in cerium trifluoride crystals, with concentrations varying dramatically depending on the crystal growth conditions and position within the grown boule [28] [29]. In high-quality crystals grown using the Bridgman method, oxygen contents in the bottom and center parts measure 30-35 parts per million, while the concentration increases substantially to 200 parts per million in the upper milky crystal regions [28] [29].
The segregation of oxygen impurities during directional crystallization results in effective purification of the lower portions of the crystal while concentrating defects in the upper regions [28] [29]. This segregation behavior is attributed to the low isomorphic capacity of the cerium trifluoride structure with respect to oxygen-containing impurities, which are pushed into the melt during the growth process and accumulate in the final solidification zones [28] [29].
Defect formation is also influenced by the presence of monovalent cations such as lithium and sodium, which can create similar segregation effects and contribute to the formation of milky regions in the upper portions of grown crystals [28] [29]. The effective removal of oxide admixtures from source materials during crystallization requires specialized techniques, including the use of active fluorinating atmospheres created through the thermal decomposition of polytetrafluoroethylene [26].
The surface morphology of cerium trifluoride crystals varies significantly depending on the synthesis method and growth conditions employed [31]. Microwave-assisted synthesis produces novel flower-like nanostructures with mean diameters of approximately 190 nanometers, characterized by complex three-dimensional arrangements of intercrossed petals [31].
Transmission electron microscopy analysis reveals that these flower-like structures consist of several petals with thickness of approximately 14 nanometers that intercross together and extend toward the edges of the flower-shaped formations [31]. The growth process follows a time-dependent evolution from small nanoparticles to oblate nanodisks with blurry outlines, which subsequently assemble to form the final flower-like morphologies [31].
In single crystal growth applications, the surface characteristics are dominated by crystallographic orientation effects [28] [29]. The cleavage plane (0001) exhibits a characteristic metallic luster, indicating smooth surface termination along this specific crystallographic direction [28] [29]. High-quality crystals grown using the Bridgman method display colorless and transparent characteristics with no light-scattering inclusions observed in the bulk material [28] [29].
Surface analysis of cerium trifluoride demonstrates excellent optical characteristics that approach theoretical values, indicating the absence of significant surface defects that would otherwise contribute to optical losses [29]. The optical transparency limit is determined by the onset of interconfigurational 4f-5d transitions in the cerium ion, which defines the fundamental electronic properties of the material surface [29].
Irritant